molecular formula C10H14F3N3O2 B6603017 ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate CAS No. 2219369-67-0

ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate

Cat. No. B6603017
CAS RN: 2219369-67-0
M. Wt: 265.23 g/mol
InChI Key: ASFORGVLSPRWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, also known as EAMIC, is a synthetic compound with a variety of applications in the scientific research field. It is a versatile molecule that can be used to study various biological processes, as well as to develop new drugs and therapies. EAMIC has been used in numerous studies for its ability to act as a modulator of different biochemical pathways, as well as its ability to act as an inhibitor of certain enzymes.

Mechanism of Action

The exact mechanism of action of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate is still under investigation. However, it is believed to act as a modulator of various biochemical pathways, as well as an inhibitor of certain enzymes. Specifically, it is thought to inhibit the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it is thought to modulate the enzyme-catalyzed conversion of glucose to fructose.
Biochemical and Physiological Effects
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it has been found to decrease the activity of other enzymes, such as the enzyme that catalyzes the conversion of glucose to fructose. Furthermore, it has been found to modulate the activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

The use of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate for laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has a wide range of applications in scientific research, making it a versatile molecule. However, there are some limitations to its use. For example, it is not very stable and can easily degrade over time. Additionally, it can be toxic to certain organisms, such as bacteria.

Future Directions

Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has a wide range of potential future applications. It could be used to develop new drugs and therapies for a variety of diseases, such as Alzheimer’s disease. Additionally, it could be used to study the effects of various drugs, such as the antidepressant fluoxetine. Furthermore, it could be used to modulate the activity of certain hormones, such as cortisol. Finally, it could be used to study the effects of various environmental factors, such as air pollution.

Synthesis Methods

Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate can be synthesized using several different methods. The most common method is the reaction of ethyl amine and trifluoroacetic anhydride in an aqueous medium. This reaction produces a mixture of the desired product, ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, and several byproducts. The byproducts can be removed through a series of separations and purifications. Other methods of synthesis include the reaction of ethyl amine and trifluoroacetic acid in an aqueous medium, as well as the reaction of ethyl amine and trifluoroacetic anhydride in a non-aqueous medium.

Scientific Research Applications

Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. It has been used as a modulator of various biochemical pathways, such as the enzyme-catalyzed conversion of glucose to fructose. It has also been used as an inhibitor of certain enzymes, such as the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it has been used to study the effects of various drugs, such as the antidepressant fluoxetine. Furthermore, it has been used to develop new drugs and therapies for a variety of diseases, such as Alzheimer’s disease.

properties

IUPAC Name

ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2/c1-4-18-8(17)6-7(14)16(5-15-6)9(2,3)10(11,12)13/h5H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFORGVLSPRWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.